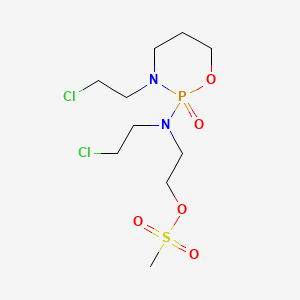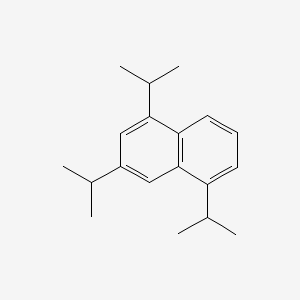![molecular formula C8H12O4 B14669152 Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate CAS No. 51175-75-8](/img/structure/B14669152.png)
Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by a cyclopropane ring substituted with a methyl ester and an acetyloxy group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate typically involves the esterification of 1-[(acetyloxy)methyl]cyclopropanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate undergoes various types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 1-[(Hydroxymethyl)cyclopropanecarboxylic acid and methanol.
Reduction: 1-[(Hydroxymethyl)cyclopropanemethanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate involves its interaction with various molecular targets. For instance, in biological systems, it may act as a substrate for esterases, leading to the release of acetic acid and the corresponding alcohol. The cyclopropane ring can also undergo ring-opening reactions under certain conditions, leading to the formation of reactive intermediates that can participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-aminocyclopropanecarboxylate: A structural analog used in plant biology as an ethylene agonist.
Methyl 1-cyclopentene-1-carboxylate: Used in the synthesis of complex organic molecules.
Methyl 1-cyclohexene-1-carboxylate: Another cyclopropane derivative with different reactivity.
Uniqueness
Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate is unique due to its combination of a cyclopropane ring with both an ester and an acetyloxy group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
51175-75-8 |
|---|---|
Molekularformel |
C8H12O4 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
methyl 1-(acetyloxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H12O4/c1-6(9)12-5-8(3-4-8)7(10)11-2/h3-5H2,1-2H3 |
InChI-Schlüssel |
WVABSEUXHHLNHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1(CC1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14669073.png)


![7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]](/img/structure/B14669121.png)

![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)





![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)

